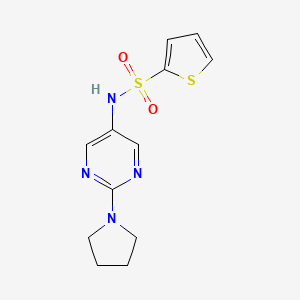

N-(2-(吡咯烷-1-基)嘧啶-5-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

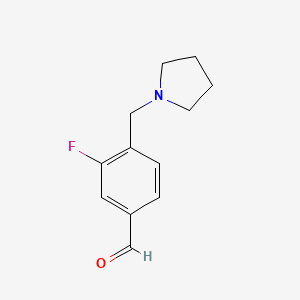

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a compound that likely features a sulfonamide group, which is a common moiety in medicinal chemistry due to its resemblance to the essential components of biological systems. Sulfonamides are known for their antibacterial properties and are often incorporated into heterocyclic compounds to enhance their activity .

Synthesis Analysis

The synthesis of heterocyclic compounds containing a sulfonamido moiety can involve various starting materials and reagents. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted with active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives can yield pyrazole and oxazole derivatives . In another synthesis approach, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized using solid-phase synthesis and subjected to reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to afford pyrrolidin-3-ones .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using spectral and analytical data. For example, the structures of newly synthesized sulfonamide and sulfinyl compound derivatives were deduced based on such data . Similarly, the structures of pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties were established by elemental analyses and spectral data .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. The reactivity of the precursor hydrazone towards different reagents can lead to the formation of diverse heterocyclic compounds . Moreover, the reaction of serine and threonine-derived sulfonamides with TMSOTf resulted in an unexpected rearrangement yielding pyrrolidin-3-ones, indicating the potential for complex chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmacokinetic profile. While the provided papers do not detail the specific physical and chemical properties of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide, the antibacterial and antitumor activities of similar compounds suggest that they possess characteristics conducive to biological activity . The antimicrobial screening of such compounds also provides insights into their potential as therapeutic agents .

科学研究应用

- 2-(吡咯烷-1-基)嘧啶的衍生物作为香草素受体 1 (VR1) 的拮抗剂。VR1 参与疼痛感知和热感觉。 这些化合物可能在疼痛管理和感觉调节方面具有潜在的应用 .

- 一些 2-(吡咯烷-1-基)嘧啶的衍生物也调节胰岛素样生长因子 1 受体 (IGF-1R)。IGF-1R 在细胞生长、分化和存活中起着至关重要的作用。 这些化合物可以探索其对细胞过程的影响和潜在的治疗应用 .

- 2-(吡咯烷-1-基)嘧啶对各种酶表现出抑制作用:

- 一些吡咯烷-2-酮衍生物,包括与该化合物相关的衍生物,表现出抗氧化活性。 抗氧化剂在保护细胞免受氧化应激和预防自由基造成的损害方面起着至关重要的作用 .

- 为该化合物开发合适的正电子发射断层扫描 (PET) 放射性配体可以使体内探索其治疗潜力。 PET 成像提供了有关分子过程的宝贵信息,可以帮助药物发现 .

香草素受体 (VR1) 拮抗剂

胰岛素样生长因子 1 受体 (IGF-1R) 调节剂

酶抑制

抗氧化性能

潜在的 PET 放射性配体

激酶抑制

属性

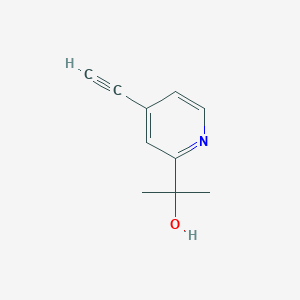

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-20(18,11-4-3-7-19-11)15-10-8-13-12(14-9-10)16-5-1-2-6-16/h3-4,7-9,15H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXPXZNEYIOUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)

![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)